Cas no 88321-09-9 (Aloxistatin)

Aloxistatin structure
Aloxistatin structure
Nom du produit:Aloxistatin
Numéro CAS:88321-09-9
Le MF:C17H30N2O5
Mégawatts:342.430505275726
MDL:MFCD00132883
CID:722115
PubChem ID:24894681

Aloxistatin Propriétés chimiques et physiques

Nom et identifiant

    • 2-Oxiranecarboxylicacid,3-[[[(1S)-3-methyl-1-[[(3-methylbutyl)amino]carbonyl]butyl]amino]carbonyl]-,ethyl ester, (2S,3S)-
    • E-64d [for Biochemical Research]
    • E-64d
    • (2S,3S)-3-[[[(1S)-3-Methyl-1-[[(3-methylbutyl)amino]carbonyl]-butyl]amino]carbonyl]-2-oxiranecarboxylic acid ethyl ester
    • 2-Oxiranecarboxylicacid,3-[[[(1S)-3-methyl-1-[[(3-methylbutyl)amino]carbonyl]butyl]amino]carbo...
    • ALLATOSTATIN I
    • Aloxistatin
    • E 64d
    • E-64-d
    • E-64d (EST,EP 453,NSC 694281, Aloxistatin)
    • EST
    • L-trans-Epoxysuccinyl-Leu-3-methylbutylamide-ethyl ester
    • Aloxistatin (E-64d) EST Loxistatin
    • E64c ethyl ester
    • ep453
    • LOXASTATIN
    • LOXISTATIN
    • (2S,3S)-trans-Epoxysuccinyl-L-leucylamido-3-methylbutane ethyl ester
    • Ethyl (2S,3S)-3-[[(2S)-4-Methyl-1-[(3-methylbutyl)amino]-1-oxo-2-pentanyl]carbamoyl]-2-oxiranecarboxylate
    • (2S,3S)-3-[[(2S)-4-Methyl-1-[(3-methylbutyl)amino]-1-oxo-2-pentanyl]carbamoyl]-2-oxiranecarboxylic Acid Ethyl Ester
    • Aloxistatine
    • Aloxistatinum
    • Aloxistatina
    • Aloxistatin [INN]
    • E 64c ethyl ester
    • EST (pharmaceutical)
    • Aloxistatine [French]
    • Aloxistatinum [Latin]
    • Aloxistatina [Spanish]
    • C17H30N2O5
    • EP 453
    • E64d
    • L5W337AOUR
    • MLS000028372
    • SMR000058552
    • Ethyl (+)-(2S,3S)-2,3-epoxy-N-((S)-1-(isopentylcarbamoyl)-3-methylbutyl)succinamate
    • Oxiranecarb
    • Oxiranecarboxylic acid, 3-[[[(1S)-3-methyl-1-[[(3-methylbutyl)amino]carbonyl]butyl]amino]carbonyl]-, ethyl ester, (2S,3S)- (9CI)
    • Oxiranecarboxylic acid, 3-[[[3-methyl-1-[[(3-methylbutyl)amino]carbonyl]butyl]amino]carbonyl]-, ethyl ester, [2S-[2α,3β(R*)]]- (ZCI)
    • E64d/pepstatin
    • NSC 694281
    • Pepstatin E64d
    • MDL: MFCD00132883
    • Piscine à noyau: 1S/C17H30N2O5/c1-6-23-17(22)14-13(24-14)16(21)19-12(9-11(4)5)15(20)18-8-7-10(2)3/h10-14H,6-9H2,1-5H3,(H,18,20)(H,19,21)/t12-,13-,14-/m0/s1
    • La clé Inchi: SRVFFFJZQVENJC-IHRRRGAJSA-N
    • Sourire: C([C@H]1O[C@@H]1C(=O)OCC)(=O)N[C@@H](CC(C)C)C(=O)NCCC(C)C
    • BRN: 5354546

Propriétés calculées

  • Qualité précise: 342.21500
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 24
  • Nombre de liaisons rotatives: 11
  • Complexité: 450
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 2
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Nombre d'tautomères: 4
  • Le xlogp3: 2.3
  • Surface topologique des pôles: 97

Propriétés expérimentales

  • Couleur / forme: Solide
  • Dense: 1.0657 (rough estimate)
  • Point de fusion: 126°C(lit.)
  • Point d'ébullition: 538°C at 760 mmHg
  • Indice de réfraction: 1.5800 (estimate)
  • Solubilité: Soluble in DMSO, DMF or ethanol
  • Le PSA: 97.03000
  • Le LogP: 1.79190
  • Solubilité: Pas encore déterminé

Aloxistatin Informations de sécurité

  • Mot signal:Warning
  • Description des dangers: H315-H319-H335
  • Déclaration d'avertissement: P261-P305+P351+P338
  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:2
  • Code de catégorie de danger: 36/37/38
  • Instructions de sécurité: 26-36
  • RTECS:RR0404300
  • Identification des marchandises dangereuses: Xi
  • Terminologie du risque:R36/37/38
  • Conditions de stockage:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Aloxistatin PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
LKT Labs
E0003-1 mg
E64-d
88321-09-9 ≥97%
1mg
$82.60 2023-07-11
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024293-250ug
Aloxistatin
88321-09-9 98%()
250ug
¥223 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci11816-1mg
E 64d
88321-09-9 98%
1mg
¥416.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6040-100mg
Aloxistatin
88321-09-9 99.47%
100mg
¥ 8682 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6040-25 mg
Aloxistatin
88321-09-9 99.47%
25mg
¥3770.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E98090-5mg
Aloxistatin
88321-09-9 ,98%
5mg
¥899.0 2023-09-07
DC Chemicals
DC8485-250 mg
E-64d(Aloxistatin)
88321-09-9 >98%
250mg
$850.0 2022-02-28
Apollo Scientific
BIE1005-5mg
E-64d
88321-09-9
5mg
£73.00 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E98090-100mg
Aloxistatin
88321-09-9 ,98%
100mg
¥4799.0 2023-09-07
ChemScence
CS-5996-100mg
Aloxistatin
88321-09-9 99.55%
100mg
$750.0 2022-04-26

Aloxistatin Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Ethyl acetate ;  3 h, 0 °C; 12 h, rt
Référence
Design, synthesis, and screen of cathepsin K inhibitors
Yu, Ying-Ying; et al, Chinese Chemical Letters, 2013, 24(8), 715-718

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate
2.1 Solvents: Ethyl acetate
Référence
An efficient synthetic method for ethyl (+)-(2S,3S)-3-[(S)-3-methyl-1-(3-methylbutylcarbamoyl)butylcarbamoyl]-2-oxiranecarboxylate (EST), a new inhibitor of cysteine proteinases
Tamai, Masaharu; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(3), 1098-104

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate
2.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform
2.2 Solvents: Ethyl acetate ,  Water
Référence
A new synthesis of peptidyl epoxysuccinates for probing cysteine protease-inhibitor P3/S3 binding interactions
Roush, William R.; et al, Synthesis, 1999, 1500, 1500-1504

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Water ;  2 h, 0 °C
Référence
Stereoselective synthesis of the epoxysuccinyl peptide E-64c
Lygo, Barry; et al, Synlett, 2006, (13), 2063-2066

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate
2.1 Solvents: Ethyl acetate
Référence
An efficient synthetic method for ethyl (+)-(2S,3S)-3-[(S)-3-methyl-1-(3-methylbutylcarbamoyl)butylcarbamoyl]-2-oxiranecarboxylate (EST), a new inhibitor of cysteine proteinases
Tamai, Masaharu; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(3), 1098-104

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ,  4-Methylmorpholine
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  50 °C
3.1 Reagents: Potassium hydroxide Solvents: Water ;  2 h, 0 °C
Référence
Stereoselective synthesis of the epoxysuccinyl peptide E-64c
Lygo, Barry; et al, Synlett, 2006, (13), 2063-2066

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  2.5 h, rt
2.1 Reagents: Dicyclohexylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Ethyl acetate ;  3 h, 0 °C; 12 h, rt
Référence
Design, synthesis, and screen of cathepsin K inhibitors
Yu, Ying-Ying; et al, Chinese Chemical Letters, 2013, 24(8), 715-718

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Lithium ethoxide Solvents: Ethanol ;  10 min, rt
1.2 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  4 h, rt
Référence
Stereoselective synthesis of E-64 and related cysteine proteases inhibitors from 2,3-epoxyamides
Sarabia, Francisco; et al, Bioorganic & Medicinal Chemistry, 2005, 13(5), 1691-1705

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Ethanol ;  1.5 h, 3 °C → 8 °C; 2.5 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  2.5 h, rt
3.1 Reagents: Dicyclohexylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Ethyl acetate ;  3 h, 0 °C; 12 h, rt
Référence
Design, synthesis, and screen of cathepsin K inhibitors
Yu, Ying-Ying; et al, Chinese Chemical Letters, 2013, 24(8), 715-718

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform
1.2 Solvents: Ethyl acetate ,  Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate
3.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform
3.2 Solvents: Ethyl acetate ,  Water
Référence
A new synthesis of peptidyl epoxysuccinates for probing cysteine protease-inhibitor P3/S3 binding interactions
Roush, William R.; et al, Synthesis, 1999, 1500, 1500-1504

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform
1.2 Solvents: Ethyl acetate ,  Water
Référence
A new synthesis of peptidyl epoxysuccinates for probing cysteine protease-inhibitor P3/S3 binding interactions
Roush, William R.; et al, Synthesis, 1999, 1500, 1500-1504

Synthetic Routes 12

Conditions de réaction
1.1 Solvents: Ethyl acetate
Référence
An efficient synthetic method for ethyl (+)-(2S,3S)-3-[(S)-3-methyl-1-(3-methylbutylcarbamoyl)butylcarbamoyl]-2-oxiranecarboxylate (EST), a new inhibitor of cysteine proteinases
Tamai, Masaharu; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(3), 1098-104

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Water ;  1 h, 4 °C → 6 °C; 4 h, rt
2.1 Reagents: Dicyclohexylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Ethyl acetate ;  3 h, 0 °C; 12 h, rt
Référence
Design, synthesis, and screen of cathepsin K inhibitors
Yu, Ying-Ying; et al, Chinese Chemical Letters, 2013, 24(8), 715-718

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ;  72 h, reflux
2.1 Reagents: Lithium ethoxide Solvents: Ethanol ;  10 min, rt
2.2 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  4 h, rt
Référence
Stereoselective synthesis of E-64 and related cysteine proteases inhibitors from 2,3-epoxyamides
Sarabia, Francisco; et al, Bioorganic & Medicinal Chemistry, 2005, 13(5), 1691-1705

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  50 °C
2.1 Reagents: Potassium hydroxide Solvents: Water ;  2 h, 0 °C
Référence
Stereoselective synthesis of the epoxysuccinyl peptide E-64c
Lygo, Barry; et al, Synlett, 2006, (13), 2063-2066

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Sulfuric acid ;  4.5 h, reflux
2.1 Reagents: Potassium hydroxide Solvents: Water ;  1 h, 4 °C → 6 °C; 4 h, rt
3.1 Reagents: Dicyclohexylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Ethyl acetate ;  3 h, 0 °C; 12 h, rt
Référence
Design, synthesis, and screen of cathepsin K inhibitors
Yu, Ying-Ying; et al, Chinese Chemical Letters, 2013, 24(8), 715-718

Aloxistatin Raw materials

Aloxistatin Preparation Products

Aloxistatin Littérature connexe

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